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Compound of Interest

Compound Name: Dimethyl sulfoxide-13C2

Cat. No.: B156267 Get Quote

This guide provides an in-depth exploration of the physical and chemical characteristics of

Dimethyl sulfoxide-13C2 ((¹³CH₃)₂SO), a stable isotope-labeled analogue of the widely used

solvent, Dimethyl sulfoxide (DMSO). Designed for researchers, scientists, and professionals in

drug development, this document elucidates the unique properties conferred by ¹³C enrichment

and details its applications in modern analytical and metabolic research.

Introduction: The Significance of Isotopic Labeling
Dimethyl sulfoxide (DMSO) is a highly polar, aprotic solvent renowned for its exceptional

solvating power for a wide range of polar and nonpolar compounds.[1] The strategic

incorporation of the stable isotope carbon-13 (¹³C) at both methyl positions to create Dimethyl
sulfoxide-13C2 offers a powerful tool for specific analytical applications. This isotopic

enrichment, while minimally altering the fundamental chemical reactivity, provides a distinct

mass signature and enhanced nuclear magnetic resonance (NMR) properties that are

invaluable for tracer studies and quantitative analysis.

The primary advantage of using stable isotopes like ¹³C lies in their non-radioactive nature,

ensuring safety in handling and experimentation, including in vivo studies.[2] The +2 mass shift

relative to the unlabeled compound allows for unambiguous identification and quantification by

mass spectrometry, crucial for metabolic fate and drug disposition studies.[3] Furthermore, the

presence of ¹³C nuclei significantly enhances the signal intensity in ¹³C NMR spectroscopy,

facilitating more sensitive and detailed structural and quantitative analyses.
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Core Physical and Chemical Properties
The fundamental physical properties of Dimethyl sulfoxide-13C2 are largely comparable to

those of its unlabeled counterpart, with minor variations attributable to the increased molecular

mass.

Property Value Source(s)

Molecular Formula (¹³CH₃)₂SO [3]

Molecular Weight 80.12 g/mol [3][4]

CAS Number 136321-15-8 [3][4]

Appearance Colorless liquid [1]

Melting Point 18.4 °C [3]

Boiling Point 189 °C [3]

Density 1.129 g/mL at 25 °C [3]

Refractive Index (n20/D) 1.479 [3]

Isotopic Purity Typically ≥99 atom % ¹³C [3]

Spectroscopic Profile: A Window into Molecular
Structure
The spectroscopic characteristics of Dimethyl sulfoxide-13C2 are of paramount importance

for its application as an analytical tool.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The introduction of two ¹³C atoms profoundly influences the NMR spectroscopic signature of

the molecule.

¹³C NMR: The most significant impact of isotopic labeling is observed in the ¹³C NMR

spectrum. The presence of ¹³C at natural abundance (approximately 1.1%) typically results in

low signal-to-noise ratios. In Dimethyl sulfoxide-13C2 with high isotopic enrichment, the
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signal intensity of the methyl carbons is dramatically enhanced. The chemical shift of the ¹³C-

labeled methyl carbons is expected to be virtually identical to that of unlabeled DMSO, which

is approximately 39.5 ppm when referenced in DMSO-d₆.[5] This strong, sharp signal makes

it an excellent reference standard or internal standard for ¹³C NMR studies.

¹H NMR: The ¹H NMR spectrum of Dimethyl sulfoxide-13C2 will exhibit a characteristic

singlet for the six equivalent protons of the methyl groups. The chemical shift is consistent

with that of unlabeled DMSO, appearing at approximately 2.50 ppm in DMSO-d₆. A key

feature will be the presence of large one-bond carbon-proton coupling constants (¹JC-H),

which can provide valuable structural information.

Key NMR Spectroscopic Features of Dimethyl Sulfoxide-13C2

Dimethyl sulfoxide-13C2
((¹³CH₃)₂SO)

¹³C NMR
- Greatly enhanced signal intensity

- Chemical Shift: ~39.5 ppm

Enhanced Sensitivity

¹H NMR
- Singlet for methyl protons
- Chemical Shift: ~2.50 ppm

- Large ¹J(C-H) coupling

Proton Environment
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NMR properties of Dimethyl Sulfoxide-13C2.

Infrared (IR) Spectroscopy
The primary absorption of interest in the IR spectrum of DMSO is the strong S=O stretching

vibration. For unlabeled DMSO, this band appears around 1044 cm⁻¹.[6] Due to the slightly

heavier mass of the ¹³C isotopes, a small shift to a lower wavenumber (frequency) is expected

for this and other vibrational modes involving the carbon atoms in Dimethyl sulfoxide-13C2.

This subtle shift can be utilized in specialized vibrational spectroscopy studies to track the

labeled molecule.
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Key Applications in Research and Development
The unique characteristics of Dimethyl sulfoxide-13C2 lend themselves to a variety of

sophisticated research applications, particularly in the fields of drug metabolism and

quantitative analysis.

Metabolic and Pharmacokinetic Studies
Stable isotope labeling is a cornerstone of modern drug metabolism and pharmacokinetic

(DMPK) investigations.[2]

Metabolic Fate and Pathway Elucidation: By administering a drug candidate synthesized with

¹³C labels, researchers can trace its journey through a biological system. The distinct mass

of the ¹³C-labeled metabolites allows for their confident identification using mass

spectrometry, even in complex biological matrices like plasma or urine. This enables the

precise mapping of metabolic pathways.

Metabolic Flux Analysis (MFA): ¹³C-MFA is a powerful technique used to quantify the rates

(fluxes) of intracellular metabolic pathways.[7] While ¹³³C-labeled substrates like glucose are

more common, the use of a ¹³C-labeled co-solvent or vehicle like Dimethyl sulfoxide-13C2
can be considered in specific experimental designs to probe solvent-mediated metabolic

interactions or as a delivery vehicle for labeled precursors.
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Workflow for ¹³C-Labeled Drug Metabolism Study

In Vivo / In Vitro System

Analytical Phase

Administer
¹³C-Labeled Drug

Biological System
(e.g., animal model, cell culture)

Collect Biological Samples
(e.g., plasma, urine)

Mass Spectrometry
Analysis (LC-MS/MS)

Identify ¹³C-Labeled
Metabolites

Elucidate Metabolic
Pathways
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Using ¹³C-labeling to trace drug metabolism.
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Quantitative NMR (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method for determining the concentration of a

substance by comparing its NMR signal intensity to that of a certified internal standard.

Internal Standard: While dimethyl sulfone is a commonly used internal standard for qNMR,

Dimethyl sulfoxide-13C2 can serve a similar purpose, particularly in ¹³C qNMR.[1] Its sharp,

intense singlet in the ¹³C NMR spectrum provides an excellent reference signal for the

quantification of other ¹³C-containing analytes. The high isotopic enrichment ensures that the

signal is predominantly from the labeled species, leading to more accurate quantification.

Experimental Protocol: Use of Dimethyl sulfoxide-13C2 as an Internal Standard in ¹³C qNMR

Standard Preparation: Accurately weigh a known amount of a certified Dimethyl sulfoxide-
13C2 standard.

Analyte Preparation: Accurately weigh a known amount of the analyte to be quantified.

Sample Preparation: Dissolve both the standard and the analyte in a suitable deuterated

solvent (e.g., Chloroform-d, Methanol-d₄) in a high-precision NMR tube. Ensure complete

dissolution.

NMR Acquisition: Acquire a quantitative ¹³C NMR spectrum. Key parameters include a

sufficient relaxation delay (D1) to ensure full relaxation of all relevant nuclei (typically 5-7

times the longest T₁), a 90° pulse angle, and a sufficient number of scans to achieve a good

signal-to-noise ratio.

Data Processing: Process the spectrum with appropriate phasing and baseline correction.

Integration: Carefully integrate the signal of the Dimethyl sulfoxide-13C2 methyl carbons

and a well-resolved signal of the analyte.

Calculation: The concentration of the analyte can be calculated using the following formula:

Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) *

Pstd

Where:
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C = Concentration/Purity

I = Integral value

N = Number of nuclei giving rise to the signal

MW = Molecular weight

m = mass

P = Purity of the standard

Synthesis of Dimethyl Sulfoxide-13C2
A common and efficient method for the synthesis of Dimethyl sulfoxide-13C2 involves a two-

step process starting from commercially available ¹³C-labeled methyl iodide.[8]

Formation of Dimethyl Sulfide-13C2: ¹³C-Methyl iodide is reacted with a suitable sulfur

source, such as sodium sulfide, to produce Dimethyl sulfide-13C2.

Oxidation to Dimethyl Sulfoxide-13C2: The resulting Dimethyl sulfide-13C2 is then oxidized

to Dimethyl sulfoxide-13C2 using a controlled oxidizing agent, such as hydrogen peroxide

or oxygen with a catalyst.[9]

The final product is then purified to achieve high chemical and isotopic purity.

Safety, Handling, and Storage
As a stable isotope-labeled compound, Dimethyl sulfoxide-13C2 does not pose a radiological

hazard. The primary safety considerations are related to the chemical properties of DMSO

itself.

General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood.

[10] Wear appropriate personal protective equipment (PPE), including safety glasses,

chemical-resistant gloves, and a lab coat.

Skin Penetration: DMSO is known for its ability to readily penetrate the skin and can carry

dissolved substances with it.[1] Therefore, it is crucial to avoid skin contact, especially when
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it is used as a solvent for other chemical agents.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from

sources of ignition.[10] Due to its hygroscopic nature, it should be protected from moisture to

prevent isotopic dilution with atmospheric water.

Always consult the material safety data sheet (MSDS) provided by the supplier for the most

current and comprehensive safety information.

Conclusion
Dimethyl sulfoxide-13C2 is a highly valuable tool for modern scientific research. Its

combination of the excellent solvent properties of DMSO with the analytical advantages of

stable isotope labeling makes it indispensable for detailed metabolic studies and accurate

quantitative analyses. By understanding its unique physical and spectroscopic characteristics,

researchers can effectively leverage this compound to gain deeper insights into complex

biological and chemical systems.

References
Wikipedia. Dimethyl sulfoxide. [Link]

PubChem. Dimethyl sulfoxide-13C2. [Link]

ResearchGate. FTIR spectrum of dimethyl sulfoxide. [Link]

ETDEWEB. Preparation of ( sup 13 C sub 2 )DMSO. [Dimethyl sulfoxide]. [Link]

ResearchGate. The Use of Isotopically Labeled Compounds in Drug Discovery. [Link]

NIST. Dimethyl Sulfoxide. [Link]

Frontiers. 13C metabolic flux analysis: Classification and characterization from the

perspective of mathematical modeling and application in physiological research of neural

cell. [Link]

ResearchGate. Dimethylsulfone as a universal standard for analysis of organics by QNMR.

[Link]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://pdf.benchchem.com/107/Navigating_the_Isotopic_Landscape_A_Technical_Guide_to_the_Safe_Handling_of_Deuterated_Compounds.pdf
https://www.benchchem.com/product/b156267?utm_src=pdf-body
https://en.wikipedia.org/wiki/Dimethyl_sulfoxide
https://www.benchchem.com/product/b156267?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/12206145
https://www.researchgate.net/figure/FTIR-spectrum-of-dimethyl-sulfoxide_fig2_282883834
https://www.osti.gov/etdeweb/biblio/5682848
https://www.researchgate.net/publication/327072387_The_Use_of_Isotopically_Labeled_Compounds_in_Drug_Discovery
https://webbook.nist.gov/cgi/cbook.cgi?ID=C67685&Type=IR-SPEC&Index=1
https://www.frontiersin.org/articles/10.3389/fnins.2022.946114/full
https://www.researchgate.net/publication/228676239_Dimethylsulfone_as_a_universal_standard_for_analysis_of_organics_by_QNMR
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156267?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Google Patents. A process for producing dimethyl sulphoxide.

PubMed Central. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial

Metabolism for Biochemical Production. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. bipm.org [bipm.org]

2. rsc.org [rsc.org]

3. Dimethyl sulfoxide-d6(2206-27-1) 13C NMR [m.chemicalbook.com]

4. moravek.com [moravek.com]

5. chem.washington.edu [chem.washington.edu]

6. researchgate.net [researchgate.net]

7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

8. Preparation of ( sup 13 C sub 2 )DMSO. [Dimethyl sulfoxide] (Journal Article) | ETDEWEB
[osti.gov]

9. EP1024136A2 - A process for producing dimethyl sulphoxide - Google Patents
[patents.google.com]

10. pdf.benchchem.com [pdf.benchchem.com]

To cite this document: BenchChem. [Dimethyl Sulfoxide-13C2: A Technical Guide for
Advanced Research Applications]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b156267#physical-characteristics-of-dimethyl-
sulfoxide-13c2]

Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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